Cyhexatin
Overview
Description
Cyhexatin, also known as tricyclohexyltin hydroxide, is an organometallic compound of tin with the chemical formula (C6H11)3SnOH. It is primarily used as an acaricide in agriculture to control mite populations on various crops. This compound appears as colorless crystals or a white crystalline powder and is nearly odorless .
Mechanism of Action
Target of Action
Cyhexatin, also known as tricyclohexyltin hydroxide, is an organotin compound . The primary target of this compound is the mitochondrial ATP synthase . ATP synthase is an enzyme that plays a crucial role in the process of ATP synthesis, which is the primary source of energy for most cellular processes.
Mode of Action
This compound acts as an inhibitor of the mitochondrial ATP synthase . By inhibiting this enzyme, this compound disrupts the production of ATP, thereby affecting the energy supply within the cell. This disruption leads to the death of the organism, making this compound an effective acaricide.
Result of Action
The primary result of this compound’s action is the death of the organism, due to the disruption of ATP production and the subsequent energy shortage within the cell. This makes it an effective acaricide, particularly against mites .
Action Environment
This compound is used mainly on fruit crops and is moderately persistent in soil systems . It has a low water solubility and is non-volatile . The risk of it leaching to groundwater, based on its physico-chemical properties, is low . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, it is stable in aqueous suspensions in neutral and alkaline conditions (pH above 6), but reacts exothermically with strong acids .
Biochemical Analysis
Biochemical Properties
Cyhexatin forms colorless crystals or white crystalline powder . It is stable in aqueous suspensions in neutral and alkaline conditions (pH above 6), but reacts exothermically with strong acids, acting as a base, to form salts
Cellular Effects
It is known that high exposure to this compound can cause damage to the kidneys and liver . It can also damage the nervous system
Molecular Mechanism
It is known that this compound can react with strong oxidizers
Temporal Effects in Laboratory Settings
This compound is stable in aqueous suspensions in neutral and alkaline conditions . It decomposes upon heating to produce corrosive and toxic fumes
Dosage Effects in Animal Models
In animal models, the lethal dose (LD50) of this compound varies depending on the route of administration. For example, the LD50 is 458 mg/kg for oral administration in rabbits, and 2422 mg/kg for skin exposure in rabbits
Transport and Distribution
This compound has a low water solubility and is non-volatile . The risk of it leaching to groundwater, based on its physico-chemical properties, is low
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyhexatin can be synthesized through the reaction of cyclohexylmagnesium bromide with tin tetrachloride, followed by hydrolysis. The reaction conditions typically involve:
Reactants: Cyclohexylmagnesium bromide and tin tetrachloride.
Solvent: Anhydrous ether.
Temperature: Controlled to avoid excessive heat which can lead to decomposition.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale reactors: To handle bulk quantities of reactants.
Purification steps: Such as recrystallization to ensure high purity of the final product
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, especially when exposed to strong oxidizers.
Reduction: It is less commonly involved in reduction reactions due to its stable tin(IV) state.
Substitution: this compound can react with strong acids, acting as a base to form salts.
Common Reagents and Conditions:
Oxidizers: Such as hydrogen peroxide or potassium permanganate.
Acids: Strong acids like hydrochloric acid or sulfuric acid for substitution reactions.
Major Products:
Oxidation: Dicyclohexyltin oxide and cyclohexylstannanoic acid.
Substitution: Various tin salts depending on the acid used.
Scientific Research Applications
Cyhexatin has been extensively studied for its applications in various fields:
Agriculture: Used as an acaricide to control mite populations on crops like apples, pears, citrus, and ornamentals.
Biology: Research into its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial for nerve function.
Medicine: Investigated for its potential to combat drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the formulation of pesticides and as a stabilizer in certain industrial processes
Comparison with Similar Compounds
Azocyclotin: Chemically related to cyhexatin and also used as an acaricide. It breaks down into this compound and 1,2,4-triazole.
Fenbutatin-oxide: Another organotin compound used against mites, particularly on fruits and ornamentals.
Uniqueness of this compound: this compound is unique due to its high selectivity and effectiveness as an acaricide. Its stability in neutral and alkaline conditions and its ability to form various tin salts through substitution reactions make it a versatile compound in agricultural and industrial applications .
Properties
InChI |
InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2; | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCNRZFAUBJVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1032357 | |
Record name | Cyhexatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Technical cyhexatin is a nearly odorless white crystalline powder that has no true melting point but degrades to bis(tricyclohexyl)tin oxide at 121 to 131 °C which decomposes at 228 °C; a melting point of 195-198 °C is also reported. Very insoluble in water (less than 1 mg/L at 25 °C), but wettable by water. Soluble in some organic solvents (acetone 1.3 g/L; xylenes 3.6 g/L; carbon tetrachloride 28 g/L; dichloromethane 34 g/L). Used as an acaricide (an agent to kill plant-feeding mites) in almonds, walnuts, hops and some fruits., Colorless to white, nearly odorless, crystalline powder; (insecticide); [NIOSH], Colorless to white, nearly odorless, crystalline powder., Colorless to white, nearly odorless, crystalline powder. [insecticide] | |
Record name | CYHEXATIN | |
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Record name | Cyhexatin | |
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Record name | CYHEXATIN | |
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Record name | Cyhexatin | |
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Boiling Point |
442 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 442 °F (decomposes), 442 °F (Decomposes) | |
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Solubility |
Insoluble (NIOSH, 2023), In water <1 mg/l (25 °C), In acetone 1.3 g/kg at 25 °C; in chloroform 216 g/kg at 25 °C; in methanol 37 g/kg at 25 °C; in toluene 10 g/kg at 25 °C; in dichloromethane 34 g/kg at 25 °C; in carbon tetrachloride 28 g/kg at 25 °C; in benzene 16 g/kg at 25 °C; in xylene 3.6 g/kg at 25 °C, Insoluble | |
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Record name | Cyhexatin | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Negligible (25 °C), 0 mmHg (approx) | |
Record name | CYHEXATIN | |
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Color/Form |
White crystalline powder | |
CAS No. |
13121-70-5 | |
Record name | CYHEXATIN | |
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Record name | Cyhexatin [ANSI:BSI:ISO] | |
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Melting Point |
383 °F (NIOSH, 2023), 196 °C, 383 °F | |
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Retrosynthesis Analysis
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